molecular formula C16H16N2O3 B7476700 2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide

2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide

Cat. No.: B7476700
M. Wt: 284.31 g/mol
InChI Key: JZWPPUKJAKUBEW-UHFFFAOYSA-N
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Description

2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a methylanilino group and an oxoethoxy linkage attached to a benzamide core.

Properties

IUPAC Name

2-[2-(3-methylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-5-4-6-12(9-11)18-15(19)10-21-14-8-3-2-7-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWPPUKJAKUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide typically involves the reaction of 3-methylaniline with 2-oxoethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylanilino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylanilino)-2-oxoethoxy]benzamide
  • 2-[2-(3-Chloroanilino)-2-oxoethoxy]benzamide
  • 2-[2-(3-Methoxyanilino)-2-oxoethoxy]benzamide

Uniqueness

2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide is unique due to the presence of the methylanilino group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

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